1-(4-Methylphenyl)prop-2-yn-1-one

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5), also known as 4'-methylpropiolophenone or ethynyl(4-methylphenyl) ketone, is a member of the 1-arylprop-2-yn-1-one class of activated alkynes. These compounds serve as versatile building blocks in organic synthesis, particularly as Michael acceptors and click chemistry partners.

Molecular Formula C10H8O
Molecular Weight 144.173
CAS No. 14377-18-5
Cat. No. B2853897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methylphenyl)prop-2-yn-1-one
CAS14377-18-5
Molecular FormulaC10H8O
Molecular Weight144.173
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C#C
InChIInChI=1S/C10H8O/c1-3-10(11)9-6-4-8(2)5-7-9/h1,4-7H,2H3
InChIKeyQVIBTURITHWFBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5) Procurement & Application Guide for Scientific Selection


1-(4-Methylphenyl)prop-2-yn-1-one (CAS 14377-18-5), also known as 4'-methylpropiolophenone or ethynyl(4-methylphenyl) ketone, is a member of the 1-arylprop-2-yn-1-one class of activated alkynes. These compounds serve as versatile building blocks in organic synthesis, particularly as Michael acceptors and click chemistry partners [1]. Its fundamental chemical properties, including a melting point range of 38-40°C, a calculated LogP of 2.45, and a molecular weight of 144.17 g/mol, define its basic handling and storage parameters . However, its core scientific value lies in the quantifiable reactivity and structural selectivity differences that distinguish it from closely related analogs, making it a non-interchangeable component in specific synthetic and pharmacological contexts.

Why 1-(4-Methylphenyl)prop-2-yn-1-one Cannot Be Replaced by Generic Aryl Propynones in Critical Applications


The 1-arylprop-2-yn-1-one scaffold exhibits extreme sensitivity to para-substituent electronic effects, which dictate both its chemical reactivity and biological target engagement [1]. A generic, unsubstituted phenyl ring or an alternative substituent (e.g., methoxy, chloro, or nitro) produces a compound with a quantifiably different reaction rate, metabolic stability, and binding profile. This means that in a synthetic sequence, swapping in a cheaper or more readily available aryl propynone analog will not merely reduce yield but will fundamentally alter reaction kinetics, potentially leading to failed reactions or the generation of different product distributions [1]. In a pharmacological context, the specific para-methyl group is not an inert placeholder but a critical pharmacophoric element that determines selectivity and potency, as demonstrated in cyclooxygenase/lipoxygenase inhibition studies [2]. The following sections provide the quantitative evidence that distinguishes this specific compound from its closest in-class alternatives.

Quantitative Differential Evidence for 1-(4-Methylphenyl)prop-2-yn-1-one Selection vs. Comparators


Michael Addition Reactivity: 1-(4-Methylphenyl)prop-2-yn-1-one vs. Unsubstituted and Substituted Analogs

The target compound's reactivity as a Michael acceptor is directly governed by the electron-donating nature of its 4-methyl group. It exhibits a second-order rate constant (k_N) of 0.170 M⁻¹ s⁻¹ for the conjugate addition of piperidine in MeCN at 25.0°C. This is significantly higher than the unsubstituted parent compound (1-phenylprop-2-yn-1-one, k_N = 0.087 M⁻¹ s⁻¹) and the stronger electron-donating 4-methoxy analog (k_N = 0.050 M⁻¹ s⁻¹), but much lower than electron-withdrawing analogs like 4-chloro (k_N = 0.330 M⁻¹ s⁻¹) and 4-nitro (k_N = 1.18 M⁻¹ s⁻¹) [1]. This places the compound in a moderate reactivity window, offering a balance between sufficient activation for nucleophilic addition and avoiding the instability or rapid side reactions associated with strongly activated electrophiles.

Organic Synthesis Physical Organic Chemistry Reaction Kinetics

Dual COX/LOX Inhibitory Potency: 4-Methylphenyl Derivative vs. Optimal 4-Isopropylphenyl Analog

In the context of developing dual cyclooxygenase/lipoxygenase (COX/LOX) inhibitors, the para-substituent on the C-1 phenyl ring is a critical determinant of potency. The derivative 3-(4-methanesulfonylphenyl)-1-(4-methylphenyl)prop-2-yn-1-one (13b), which contains the target compound's core structure, exhibited an IC₅₀ > 100 µM against COX enzymes, indicating very weak inhibition [1]. This is in stark contrast to the optimal 4-isopropylphenyl analog (13e), which displayed potent inhibition with IC₅₀ values of 0.32 µM for COX-2, 9.2 µM for COX-1, 0.32 µM for 5-LOX, and 0.36 µM for 15-LOX [2]. This >300-fold difference in COX-2 potency demonstrates that the 4-methyl substituent is not optimal for this biological target; instead, it serves as a crucial negative control or a starting point for SAR studies to identify more potent analogs.

Medicinal Chemistry Enzymology Drug Discovery

Atmospheric Oxidation Rate Constant: A Predictor of Environmental Persistence

The compound's predicted environmental fate, specifically its reaction with photochemically produced hydroxyl radicals in the atmosphere, can be quantified by its overall OH rate constant. For 1-(4-methylphenyl)prop-2-yn-1-one, this value is calculated to be 7.2262 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹, which translates to an atmospheric half-life of approximately 1.48 days under standard conditions (12-hour day; 1.5 × 10⁶ OH/cm³) . This value is specific to the 4-methyl substitution pattern and can be compared to other analogs to assess relative persistence, which is a key parameter for environmental risk assessment and for predicting the compound's stability during ambient storage or handling in open systems.

Environmental Chemistry Atmospheric Science Physicochemical Property

Optimal Use Cases for 1-(4-Methylphenyl)prop-2-yn-1-one Based on Differential Evidence


As a Moderately Activated Alkyne in Precision Michael Addition Chemistry

Researchers requiring a Michael acceptor with a defined, intermediate reactivity should select this compound. Its rate constant (k_N = 0.170 M⁻¹ s⁻¹) for piperidine addition in MeCN is precisely situated between the less reactive unsubstituted (k_N = 0.087 M⁻¹ s⁻¹) and more reactive 4-chloro (k_N = 0.330 M⁻¹ s⁻¹) analogs [1]. This allows for controlled conjugate addition reactions under mild conditions, minimizing unwanted polymerization or over-addition. This is particularly relevant for synthesizing complex molecules where precise temporal control over the reaction is required, such as in the preparation of heterocycles or the functionalization of sensitive biomolecules.

As an Essential Low-Activity Control in Dual COX/LOX Inhibitor SAR Studies

Medicinal chemists investigating 1,3-diarylprop-2-yn-1-ones for anti-inflammatory activity should use the 4-methylphenyl derivative as a negative control to validate their structure-activity relationship (SAR) models. The >300-fold reduction in COX-2 inhibitory potency compared to the optimal 4-isopropylphenyl analog (IC₅₀ > 100 µM vs. 0.32 µM) provides a clear and quantifiable benchmark for establishing that the para-position is a critical hydrophobic binding pocket [1][2]. This use case is essential for interpreting high-throughput screening data and for designing subsequent rounds of lead optimization, preventing false positives and misdirected synthetic efforts.

As a Building Block with Defined Atmospheric Stability Parameters

For process chemists planning large-scale reactions or for environmental scientists modeling the fate of volatile organic compounds, the predicted OH rate constant (7.2262 × 10⁻¹² cm³ molecule⁻¹ sec⁻¹) and corresponding half-life (1.48 days) provide a quantitative basis for risk assessment and storage [1]. This data allows for a direct comparison with other aryl propynones to select a compound with an appropriate level of environmental persistence for a given application, whether that involves minimizing atmospheric impact or ensuring adequate stability during a reaction.

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